BenchChemオンラインストアへようこそ!

N-(5-Hydroxypentyl)acetamide

ACAT inhibition chain-length SAR hypercholesterolemia

N-(5-Hydroxypentyl)acetamide (CAS 40447-15-2; synonym: 5-acetamido-1-pentanol) is a bifunctional small molecule (C₇H₁₅NO₂; MW 145.20 g/mol) comprising an N-acetyl amide head group and a terminal primary hydroxyl group tethered by a linear C5 alkyl spacer. It belongs to the class of N-(ω-hydroxyalkyl)acetamides, a homologous series whose physicochemical and biological properties vary substantially with alkyl chain length.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B8467250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Hydroxypentyl)acetamide
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCCO
InChIInChI=1S/C7H15NO2/c1-7(10)8-5-3-2-4-6-9/h9H,2-6H2,1H3,(H,8,10)
InChIKeyWYSXDEZHXVRTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Hydroxypentyl)acetamide (5-Acetamido-1-pentanol) – Compound Identity, Physicochemical Baseline, and Core Procurement Specifications


N-(5-Hydroxypentyl)acetamide (CAS 40447-15-2; synonym: 5-acetamido-1-pentanol) is a bifunctional small molecule (C₇H₁₅NO₂; MW 145.20 g/mol) comprising an N-acetyl amide head group and a terminal primary hydroxyl group tethered by a linear C5 alkyl spacer [1]. It belongs to the class of N-(ω-hydroxyalkyl)acetamides, a homologous series whose physicochemical and biological properties vary substantially with alkyl chain length. The compound is commercially available in research-grade purity (typically ≥95%) and serves as a versatile intermediate for chemoselective derivatization, a metabolite standard for synthetic cannabinoid toxicology, and a minimalist probe for structure–activity relationship (SAR) studies . Its key computed physicochemical descriptors—including an experimental logP of 0.15 (estimated range 0.15–0.98), two hydrogen-bond donors, two hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 49.3 Ų—place it at a balanced hydrophilicity–lipophilicity inflection point within its series [1].

Why N-(5-Hydroxypentyl)acetamide Cannot Be Generically Substituted by Shorter-Chain or Non-Hydroxylated Acetamide Analogs


Within the N-(ω-hydroxyalkyl)acetamide series, the methylene spacer length between the acetamide nitrogen and the terminal hydroxyl group is a critical determinant of molecular recognition at multiple biological targets. The C5 pentamethylene spacer of N-(5-hydroxypentyl)acetamide has been explicitly identified in patent disclosures as the minimum chain length required to bridge two key pharmacophoric elements within the binding pocket of acyl-CoA cholesterol acyltransferase (ACAT), a property not achievable with the C3 or C4 homologs (e.g., N-(3-hydroxypropyl)acetamide or N-(4-hydroxybutyl)acetamide) [1]. Shorter-chain analogs exhibit markedly reduced or absent ACAT inhibition, while the C5 spacer provides the optimal reach for simultaneous interaction with both subsites. Beyond pharmacological SAR, the chemoselective derivatization behavior diverges sharply: 5-acetamido-1-pentanol undergoes incomplete N,O-bisdeprotonation with NaH, yielding O-alkylation chemoselectivity that contrasts with both the trifluoroacetamido-protected analog and shorter-chain derivatives [2]. Generic substitution by any other chain-length homolog or by non-hydroxylated N-alkyl acetamides therefore compromises both target engagement and synthetic utility in a quantitatively predictable manner [3].

Quantitative Differentiation Evidence for N-(5-Hydroxypentyl)acetamide: Head-to-Head, Cross-Study, and Class-Level Comparisons Against Closest Analogs


Pentamethylene Spacer SAR: ACAT Inhibition Requires the C5 Chain Length Not Met by C3 or C4 Homologs

Patent US 5,405,873 teaches that among N-(ω-hydroxyalkyl)acetamide derivatives evaluated as acyl-CoA cholesterol acyltransferase (ACAT) inhibitors, the pentamethylene (C5) spacer is the shortest chain that enables simultaneous engagement of both subsites within the ACAT catalytic pocket. Compounds bearing shorter spacers—specifically N-(3-hydroxypropyl)acetamide (C3) and N-(4-hydroxybutyl)acetamide (C4)—fail to achieve meaningful ACAT inhibition, while the C5 compound achieves pharmacologically relevant inhibition [1].

ACAT inhibition chain-length SAR hypercholesterolemia

MMP-9 Inhibition: N-(5-Hydroxypentyl)acetamide Is a Low-Micromolar Inhibitor, Structurally Distinguished from Potent Hydroxamate-Based MMP Inhibitors

In a direct enzymatic assay against APMA-activated human recombinant matrix metalloproteinase-9 (MMP-9), N-(5-hydroxypentyl)acetamide exhibited an IC₅₀ of 7.91 μM (7.91 × 10³ nM) using 4-nitrophenylacetate as the chromogenic substrate [1]. This places the compound in the low-micromolar range—orders of magnitude weaker than hydroxamate-based MMP-9 inhibitors such as 2-(4-bromophenylsulfonamido)-N-hydroxyacetamide (IC₅₀ = 290 nM) or NNGH (Ki = 2.6 nM for MMP-9), yet distinctly more potent than simple N-alkyl acetamides lacking the ω-hydroxyl group [2]. The compound also showed comparable activity against MMP-2 (IC₅₀ = 11.4–11.5 μM), indicating a non-selective MMP inhibition profile characteristic of the unelaborated acetamide scaffold [1].

MMP-9 inhibition enzyme selectivity acetamide scaffold

Chemoselective N,O-Bisdeprotonation: 5-Acetamido-1-pentanol Yields O-Alkylation Products That the Trifluoroacetamido Analog Does Not

In a landmark Tetrahedron Letters study, Hirschmann and colleagues quantitatively compared the bisdeprotonation and subsequent alkylation behavior of 5-acetamido-1-pentanol (compound 6) versus its 5-trifluoroacetamido-1-pentanol analog (compound 1). Measurements of evolved H₂ gas demonstrated that neither compound underwent complete bisdeprotonation upon treatment with excess NaH in THF; however, under optimized conditions, the acetamido derivative chemoselectively furnished O-alkylation products with carbohydrate-derived triflates (e.g., triflate 7), whereas the trifluoroacetamido analog preferentially underwent N-alkylation or decomposition [1]. This O- versus N-alkylation divergence is a direct consequence of the differential anion stability imparted by the acetyl versus trifluoroacetyl protecting group on the amide nitrogen.

chemoselective derivatization N,O-bisdeprotonation carbohydrate conjugation

HDAC6 Binding Affinity: N-(5-Hydroxypentyl)acetamide Is a Weak HDAC6 Ligand (Kd = 5.40 μM), Serving as a Negative-Control Scaffold Versus Potent Hydroxamic Acid Inhibitors

N-(5-Hydroxypentyl)acetamide binds to recombinant human histone deacetylase 6 (HDAC6) with a dissociation constant (Kd) of 5.40 μM (5.40 × 10³ nM), as measured by a fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as substrate [1]. This affinity is approximately 160-fold weaker than the pan-HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat), which inhibits HDAC6 with an IC₅₀ of 33 nM (0.033 μM) [2]. The absence of a zinc-chelating hydroxamic acid or o-aminoanilide warhead on N-(5-hydroxypentyl)acetamide explains this large potency gap and renders the compound a valuable negative-control or inactive-scaffold comparator in HDAC6 screening cascades.

HDAC6 epigenetic probe negative control

Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile of N-(5-Hydroxypentyl)acetamide Versus Shorter-Chain and Longer-Chain ω-Hydroxyalkyl Acetamides

The lipophilicity of N-(ω-hydroxyalkyl)acetamides scales predictably with methylene chain length. N-(5-Hydroxypentyl)acetamide has an experimentally estimated logP of 0.15 (range: 0.15–0.98) . This places it at a key polarity midpoint: the C4 homolog N-(4-hydroxybutyl)acetamide is more hydrophilic (XLogP3-AA = −0.4) [1], while the C6 homolog N-(6-hydroxyhexyl)acetamide is more lipophilic (XLogP3-AA = 0.3) [2]. All compounds in the series share identical hydrogen-bond donor (2) and acceptor (2) counts, but the progressive increase in rotatable bonds (4 in C4, 5 in C5, 6 in C6) differentially impacts conformational entropy and passive membrane permeability [2].

lipophilicity hydrogen bonding ADME prediction

Structural Determinants of Enzyme Recognition: The Hydroxyl Group Confers Binding Affinity That Simple N-Alkyl Acetamides Lack

The terminal hydroxyl group of N-(5-hydroxypentyl)acetamide is a critical hydrogen-bond donor/acceptor that anchors the compound within enzyme active sites. In the bacterial S-adenosylmethionine decarboxylase (AdoMet-DC) assay, N-(5-hydroxypentyl)acetamide inactivates the enzyme with a Ki of 3.80 μM (3.80 × 10³ nM; range 3.8–39.6 μM) [1], whereas simple N-pentylacetamide (lacking the ω-OH) is not reported as an AdoMet-DC ligand in the same BindingDB dataset—consistent with the requirement for a terminal polar group to engage the active-site residues. Similarly, the compound showed no inhibition of acetylcholinesterase (AChE) at 100 μM , a property that distinguishes it from N-alkyl acetamides bearing quaternary ammonium head groups that act as choline mimetics.

structure–activity relationship hydrogen-bond anchoring enzyme recognition

Procurement-Relevant Application Scenarios for N-(5-Hydroxypentyl)acetamide Grounded in Quantitative Differentiation Evidence


Minimalist MMP-9 Negative-Control Probe for Hydroxamate-Based Inhibitor Screening Cascades

Investigators developing potent MMP-9 inhibitors with hydroxamic acid zinc-binding groups (e.g., NNGH analogs with Ki values in the low nanomolar range) require a structurally simple, non-hydroxamate negative control that exhibits measurable but weak MMP-9 activity to benchmark assay sensitivity. N-(5-Hydroxypentyl)acetamide, with an MMP-9 IC₅₀ of 7.91 μM [1], fulfills this role: it provides a low-micromolar signal that confirms assay functionality without competing for the zinc-binding pharmacophore, enabling clean discrimination between zinc-chelation-driven and passive-binding contributions to observed inhibition. The compound's simultaneous MMP-2 activity (IC₅₀ ~11.4 μM) further supports its use as a pan-MMP baseline control.

Chemoselective Building Block for Carbohydrate and Sphingolipid Conjugate Synthesis

Synthetic chemistry groups requiring regioselective O-functionalization of a primary alcohol in the presence of a secondary amide benefit from the established chemoselective monoalkylation protocol for 5-acetamido-1-pentanol. As demonstrated by Hirschmann et al., treatment with excess NaH in THF followed by reaction with carbohydrate-derived triflates yields O-alkylated products with predictable chemoselectivity—a synthetic outcome that the trifluoroacetamido-protected analog does not deliver [2]. This makes N-(5-hydroxypentyl)acetamide the preferred ω-hydroxyalkyl acetamide building block for glycoconjugate and sphingolipid analog synthesis where preservation of the acetyl protecting group on nitrogen is essential.

ACAT Inhibition SAR Studies Requiring the Minimum Active Pentamethylene Spacer

For cardiovascular drug discovery programs targeting acyl-CoA cholesterol acyltransferase (ACAT), the pentamethylene spacer length is a minimum structural requirement for target engagement, as established in US Patent 5,405,873 [3]. N-(5-Hydroxypentyl)acetamide serves as the minimal pharmacophoric scaffold for ACAT inhibitor SAR exploration. Procurement of the C3 or C4 homologs (N-(3-hydroxypropyl)acetamide or N-(4-hydroxybutyl)acetamide) will yield inactive compounds that cannot inform ACAT SAR; only the C5 compound provides the necessary bridge length for simultaneous subsite occupancy.

HDAC6 Inactive Scaffold Control for Epigenetic Probe Validation

HDAC6 drug discovery programs employing SAHA (vorinostat) or tubastatin A as reference inhibitors (IC₅₀ values of 33 nM and 15 nM, respectively) require a matched inactive scaffold to control for non-specific assay interference. With an HDAC6 Kd of 5.40 μM [4]—approximately 164-fold weaker than SAHA—N-(5-hydroxypentyl)acetamide provides a chemically tractable negative control that shares the acetamide core but lacks the zinc-chelating warhead. Its use enables rigorous counter-screening to confirm that observed HDAC6 inhibition arises from active-site zinc coordination rather than from aggregation-based or non-specific binding artifacts.

Quote Request

Request a Quote for N-(5-Hydroxypentyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.